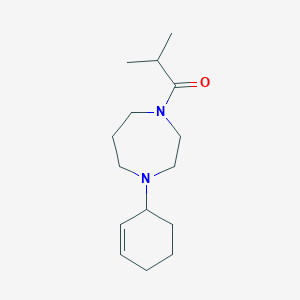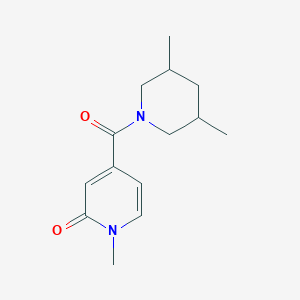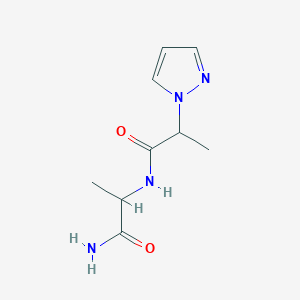![molecular formula C15H26N4 B7553618 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, studies suggest that it may act as a GABA-A receptor modulator, which could explain its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a low toxicity profile and does not produce significant adverse effects. It has been shown to have anxiolytic, anticonvulsant, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its low toxicity profile. However, its limited solubility in water can be a limitation for certain experiments.
Future Directions
There are several future directions for the study of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine. One direction is to investigate its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective formulations for its use in various applications.
In conclusion, 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has potential applications in various scientific research fields. Its low toxicity profile and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to develop more effective formulations for its use in various applications.
Synthesis Methods
The synthesis of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of cyclohexylmethylamine with 2-bromo-1-propanol to form 7-(cyclohexylmethyl)-3-hydroxypropan-2-amine. This intermediate is then reacted with 3,4,5-trimethoxyphenylacetonitrile to form the target compound.
Scientific Research Applications
7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has shown potential applications in various scientific research fields. It has been studied as a potential anticonvulsant, anxiolytic, and antidepressant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and cognitive disorders.
properties
IUPAC Name |
7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)15-17-16-14-11-18(8-9-19(14)15)10-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDCHTFUBUTQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)